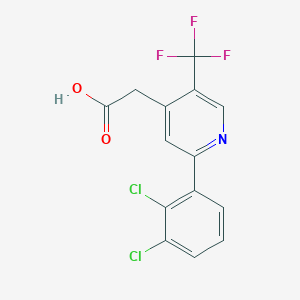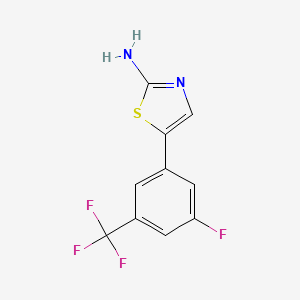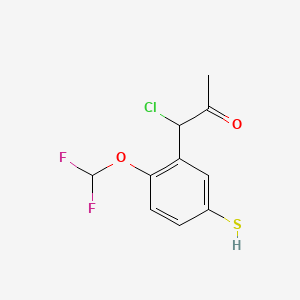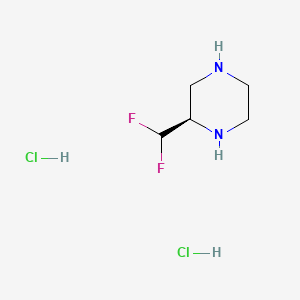
(R)-2-(Difluoromethyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Difluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine dihydrochloride typically involves the introduction of a difluoromethyl group to the piperazine ring. One common method involves the reaction of piperazine with difluoromethylating agents under controlled conditions. For example, fluoroform (CHF3) can be used as a difluoromethylating reagent in the presence of a base . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production time .
化学反応の分析
Types of Reactions
®-2-(Difluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
科学的研究の応用
®-2-(Difluoromethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
作用機序
The mechanism of action of ®-2-(Difluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Piperazine: A basic structure found in many biologically active compounds.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine structures.
Uniqueness
®-2-(Difluoromethyl)piperazine dihydrochloride is unique due to the presence of both the piperazine ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
®-2-(Difluoromethyl)piperazine dihydrochloride is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable tool for the development of new materials and pharmaceuticals.
特性
分子式 |
C5H12Cl2F2N2 |
|---|---|
分子量 |
209.06 g/mol |
IUPAC名 |
(2R)-2-(difluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)4-3-8-1-2-9-4;;/h4-5,8-9H,1-3H2;2*1H/t4-;;/m1../s1 |
InChIキー |
BCDKVYMYUQMADS-RZFWHQLPSA-N |
異性体SMILES |
C1CN[C@H](CN1)C(F)F.Cl.Cl |
正規SMILES |
C1CNC(CN1)C(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


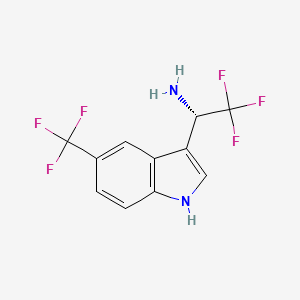
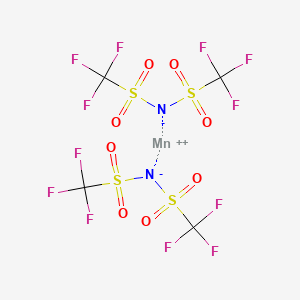
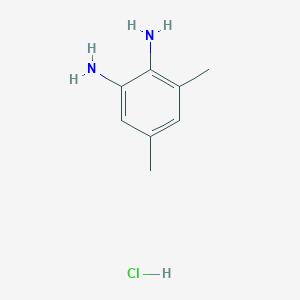
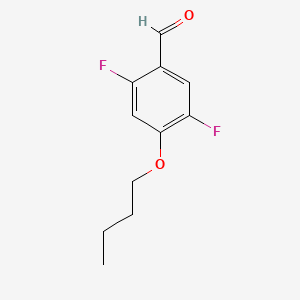
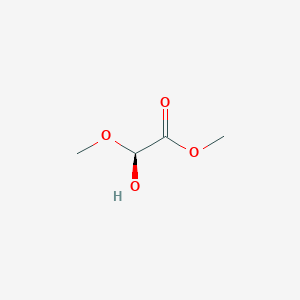
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
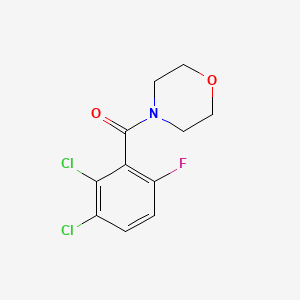
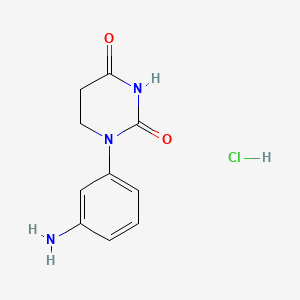
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
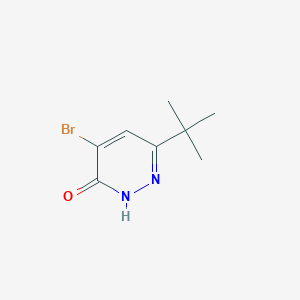
![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
